H-Lys(Tfa)-OH

描述

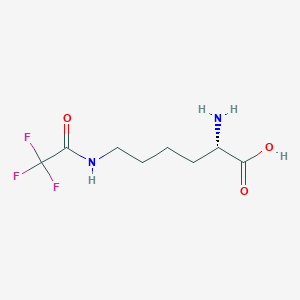

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHRSVBHRVIMI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92391-37-2 | |

| Record name | L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92391-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70142926 | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-20-8 | |

| Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N6-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70142926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, N6-(2,2,2- trifluoroacetyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Tfa)-OH: Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH). This derivative of the essential amino acid L-lysine is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of chemical biology and drug discovery. Its trifluoroacetyl protecting group offers unique advantages for the selective modification of lysine residues.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

| CAS Number | 10009-20-8[1][2][3][4] |

| Molecular Formula | C₈H₁₃F₃N₂O₃[1][2][3][4] |

| SMILES | C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N[1] |

| InChI | InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 242.20 g/mol | [2][3] |

| Melting Point | >215 °C | [5] |

| Boiling Point | 275.3 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in 2 M HCl (10 mg/mL, clear, colorless) | [5] |

| Appearance | White to off-white powder | [5] |

Chemical Structure

The structure of this compound features a standard L-lysine backbone with the ε-amino group protected by a trifluoroacetyl (Tfa) group. This electron-withdrawing group is stable under the acidic conditions typically used for the removal of Nα-Boc protecting groups, providing orthogonality in peptide synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Representative spectral data are summarized below.

¹H NMR Spectrum (Reference) A representative ¹H NMR spectrum of a lysine derivative shows characteristic peaks for the protons along the aliphatic chain and at the alpha-carbon.

¹³C NMR Spectrum (Reference) The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the trifluoroacetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of N-acylated amino acids displays characteristic absorption bands. For this compound, key spectral features would include:

-

N-H stretching: around 3300-3500 cm⁻¹

-

C-H stretching (aliphatic): around 2850-2960 cm⁻¹

-

C=O stretching (carboxylic acid): around 1700-1725 cm⁻¹

-

C=O stretching (amide I): around 1630-1680 cm⁻¹

-

N-H bending (amide II): around 1510-1550 cm⁻¹

-

C-F stretching: strong absorptions in the region of 1000-1200 cm⁻¹

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation and the subsequent deprotection of the Tfa group.

General Protocol for Coupling this compound in Fmoc-based SPPS

This protocol outlines the manual coupling of an Fmoc-protected amino acid, which would be analogous to the coupling of Fmoc-Lys(Tfa)-OH.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Lys(Tfa)-OH)

-

Solid-phase synthesis resin (e.g., Wang or Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol for Deprotection of the Trifluoroacetyl (Tfa) Group

The Tfa group is typically removed under basic conditions.

Materials:

-

Peptide-resin containing the Lys(Tfa) residue

-

Aqueous piperidine solution (e.g., 1 M) or another suitable base like ammonium hydroxide.

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Tfa Deprotection:

-

Treat the resin with a solution of aqueous piperidine (e.g., 1 M) or another suitable base. The reaction time can vary from a few hours to 24 hours at room temperature.

-

The progress of the deprotection can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC or mass spectrometry.

-

-

Washing: After complete deprotection, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove the deprotection reagents and byproducts.

Logical Relationships and Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence during Fmoc-based SPPS.

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Deprotection Strategy Logic

The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis. The following diagram illustrates the logical relationship of the deprotection strategies for common protecting groups used with this compound.

Caption: Orthogonal deprotection strategy in peptide synthesis with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

Synthesis of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid, also known as Nε-(trifluoroacetyl)-L-lysine (H-Lys(Tfa)-OH), is a crucial derivative of the essential amino acid L-lysine. The introduction of the trifluoroacetyl (Tfa) protecting group to the ε-amino function allows for selective reactions at the α-amino group, making it an invaluable building block in peptide synthesis and the development of pharmacologically active molecules.[1][2] Notably, it serves as a key intermediate in the synthesis of lisinopril, a widely used medication for treating hypertension and heart failure.[1][3] This guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, a comparative analysis of quantitative data, and a logical workflow diagram to facilitate its practical application in a laboratory setting.

Introduction

The selective protection of amino acid functional groups is a cornerstone of synthetic peptide chemistry and drug development. For polyfunctional amino acids like L-lysine, which contains two primary amino groups (α and ε), orthogonal protection strategies are essential to achieve the desired chemical transformations. The trifluoroacetyl group offers a robust and selectively cleavable protecting group for the ε-amino group of lysine.[4] Its electron-withdrawing nature enhances the chemical stability of the protected amine.[5] This technical guide focuses on the synthesis of Nε-(trifluoroacetyl)-L-lysine, a versatile reagent used in both solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[6]

Core Synthesis Methodology: Selective Nε-Trifluoroacetylation of L-Lysine

The predominant method for synthesizing (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid involves the direct and selective trifluoroacetylation of the ε-amino group of L-lysine using an appropriate trifluoroacetylating agent, most commonly ethyl trifluoroacetate. The reaction is typically carried out in an aqueous alkaline medium, where the pH is carefully controlled to favor the acylation of the more nucleophilic ε-amino group over the α-amino group.[7][8]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from published patent literature. These protocols represent common variations in the synthesis of this compound.

Protocol 1: Synthesis using Sodium Hydroxide in an Aqueous Medium

This protocol is adapted from a patented process for preparing Nω-trifluoroacetyl amino acids.[7]

Materials:

-

L-lysine hydrochloride (36.5 g, 0.20 mol)

-

1N aqueous solution of sodium hydroxide (NaOH) (approx. 200 mL)

-

Ethyl trifluoroacetate (42.6 g, 0.30 mol)

-

Ice bath

-

Cool water

-

Ethanol

Procedure:

-

To 36.5 g (0.20 mol) of L-lysine hydrochloride, add 200 mL of 1N aqueous sodium hydroxide solution with stirring to dissolve the lysine (the resulting pH should be approximately 10.5).

-

Cool the aqueous solution of lysine to 5°C using an ice bath.

-

Add 42.6 g (0.30 mol) of ethyl trifluoroacetate to the cooled solution at 5°C while vigorously stirring.

-

A white precipitate should begin to form within 3 to 4 minutes. Continue the reaction for 3 hours, allowing the mixture to stand.

-

After the reaction period, adjust the pH of the reaction mixture to 5.8.

-

Filter the white precipitate from the reaction mixture.

-

Wash the collected precipitate with cool water and then with ethanol.

-

Dry the product under reduced pressure to yield Nε-trifluoroacetyl-L-lysine.

Protocol 2: Synthesis with pH Control and Lower Temperature

This protocol is based on a method designed to improve yield and quality by carefully controlling temperature and pH.[8]

Materials:

-

L-lysine hydrochloride

-

Alkali liquid (e.g., NaOH solution)

-

Ethyl trifluoroacetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride in water.

-

Adjust the pH of the solution to 11-13 using an alkali liquid to dissociate the lysine.

-

Control the temperature of the reaction liquid to between -15°C and 15°C.

-

Begin to add ethyl trifluoroacetate dropwise to the reaction mixture.

-

During the reaction, continuously monitor the pH of the reaction liquid and maintain it between 9 and 14 by adding alkali liquid as needed.

-

After the acylation reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter and dry the resulting solid to obtain trifluoroacetyl lysine.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of Nε-trifluoroacetyl-L-lysine.

| Parameter | Protocol 1[7] | Protocol 2 (Example 1)[8] | Protocol 2 (Example 2)[8] |

| Starting Material | L-lysine hydrochloride | L-lysine hydrochloride | L-lysine hydrochloride |

| Yield | 58.5% | 70.4% | 72.3% |

| Reaction Time | 3 hours | 3 hours | 5 hours |

| Reaction Temperature | 5°C | 20-30°C | 20-30°C |

| pH Control | Initial pH 10.5, final pH 5.8 | pH adjusted to 11-13 initially, then maintained at 9-14 | pH adjusted to 11-13 initially, then maintained at 9-14 |

| Purity (Content) | Not specified | 85.6% (chemical titration) | 84.3% (chemical titration) |

| Melting Point | Not specified | 268-270°C | 269-270°C |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid is a well-established and reproducible process that is critical for the advancement of peptide chemistry and drug discovery. The selective trifluoroacetylation of the ε-amino group of L-lysine can be achieved with high efficiency by carefully controlling reaction parameters such as pH, temperature, and reaction time. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals, enabling the reliable production of this important amino acid derivative for a wide range of synthetic applications.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US8940929B2 - Preparation method of high-optical purity N2-[1 -(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine - Google Patents [patents.google.com]

- 4. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 10009-20-8: N(epsilon)-trifluoroacetyl-L-lysine [cymitquimica.com]

- 6. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 8. CN101503371A - Method for synthesizing trifluoroacetyl lysine - Google Patents [patents.google.com]

Trifluoroacetyl (Tfa) as a Protecting Group for Lysine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. Among the various protecting groups for the ε-amino group of lysine, the trifluoroacetyl (Tfa) group offers a unique combination of stability and selective lability, making it a valuable tool in orthogonal peptide protection strategies. This technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols associated with the use of the Tfa group for lysine protection.

Core Concepts: Stability and Orthogonality

The Tfa group is an acyl-type protecting group renowned for its stability in acidic conditions, which allows for the selective removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, without affecting the Tfa-protected lysine side chain.[1][2] Conversely, the Tfa group is readily cleaved under basic conditions, providing an orthogonal deprotection strategy.[3][4] This dual-property makes the Tfa group particularly useful in solid-phase peptide synthesis (SPPS) for the construction of complex peptides, including branched and cyclic structures.

Introduction of the Trifluoroacetyl Group

The trifluoroacetylation of the ε-amino group of lysine is typically achieved through the reaction of lysine with a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride. The reaction is generally performed in an aqueous alkaline medium, where the α-amino group is protonated and thus less reactive, allowing for selective acylation of the ε-amino group.

Quantitative Data on Trifluoroacetylation of Lysine

| Trifluoroacetylating Agent | Reaction Conditions | Yield (%) | Reference |

| Ethyl trifluoroacetate | pH 11-13, -5 to 5°C, 2 hours | 91.8 | [5] |

| Ethyl trifluoroacetate | pH 10.5, 5°C, 3 hours | 58.5 | [6] |

| Isopropyl trifluoroacetate | pH 10.5, room temperature, 4 hours | - | [6] |

| n-Butyl trifluoroacetate | - | - | [6] |

Cleavage of the Trifluoroacetyl Group

Deprotection of the Tfa group is efficiently carried out under basic conditions. The most common reagents for Tfa cleavage are aqueous piperidine and ammonia. The choice of base and reaction conditions can be tailored to the specific requirements of the peptide being synthesized.

Quantitative Data on Tfa Deprotection

| Deprotection Reagent | Reaction Conditions | Efficacy | Reference |

| 2 M aqueous piperidine | Room temperature, 6-12 hours | Complete deprotection confirmed by Kaiser test | [4] |

| 1 M aqueous piperidine | 0°C | Failed to deprotect | [4] |

| Ammonia solution in methanol/water | Mild basic conditions | Effective | [7] |

Stability Profile of the Tfa Group

A key advantage of the Tfa protecting group is its remarkable stability across a wide range of acidic conditions, which is crucial for its use in orthogonal synthesis strategies.

| Condition | Stability | Reference |

| 50% TFA in CH₂Cl₂ | Stable | [1] |

| Strong acids (e.g., HF) | Stable | [1] |

| Catalytic hydrogenation | Stable | [3] |

Orthogonal Synthesis Strategies with Tfa-Lysine

The differential stability of the Tfa group allows for its seamless integration into complex, multi-step peptide syntheses. A common strategy involves the use of an acid-labile protecting group for the N-terminus (e.g., Fmoc or Boc) and other side chains, while the Tfa group protects the lysine side chain. This enables the selective deprotection of the lysine for subsequent modifications, such as branching or cyclization.

Experimental Protocols

Protocol 1: Nε-Trifluoroacetylation of L-Lysine

Materials:

-

L-lysine hydrochloride

-

1 M Sodium hydroxide solution

-

Ethyl trifluoroacetate

-

Ethanol

-

Concentrated hydrochloric acid

-

Ice bath

Procedure:

-

Dissolve L-lysine hydrochloride in water and adjust the pH to 11-13 with 1 M sodium hydroxide solution while cooling in an ice-water bath to 0 ± 5°C.[8]

-

Slowly add ethyl trifluoroacetate dropwise over 1 hour, maintaining the pH between 11-13 and the temperature at 0 ± 5°C.[8]

-

Continue the reaction for 2 hours after the addition is complete.[8]

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.[8]

-

Filter the white solid, wash with cold water and then ethanol, and dry under reduced pressure.[6][8]

A reported yield for this procedure is 91.8% with a purity of 95.8%.[8]

Protocol 2: On-Resin Deprotection of Nε-Tfa-Lysine

Materials:

-

Tfa-protected peptide-resin

-

2 M aqueous piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Tfa-protected peptide-resin in DMF.

-

Treat the resin with a solution of 2 M aqueous piperidine.[4]

-

Agitate the mixture at room temperature for 6-12 hours.[4]

-

Monitor the deprotection using the Kaiser test. A positive test (blue color) indicates the presence of a free primary amine.

-

Once the deprotection is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Potential Side Reactions

While the Tfa group is a robust protecting group, potential side reactions should be considered. During solid-phase peptide synthesis using Boc chemistry, trifluoroacetylation of the α-amino group of the growing peptide chain can occur, leading to chain termination. This side reaction has been reported to occur at a level of approximately 1-2% per cycle under certain conditions.[9] Careful control of reaction conditions and purification of the final product are necessary to minimize this side product.

Comparative Overview of Lysine Protecting Groups

| Protecting Group | Abbreviation | Lability | Orthogonal to | Key Features |

| Trifluoroacetyl | Tfa | Base-labile | Acid-labile (Boc, Trt) | High acid stability, suitable for orthogonal synthesis |

| tert-Butoxycarbonyl | Boc | Acid-labile | Base-labile (Fmoc) | Widely used in Fmoc-SPPS, generates t-butyl cation |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis, strong acid | Base-labile (Fmoc), mild acid | Classic protecting group, stable to mild acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile | Acid-labile (Boc, Trt) | Commonly used for Nα-protection in SPPS |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Acid- and base-labile | Useful for on-resin cyclization and branching |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Acid- and base-labile | Orthogonal to both Fmoc and Boc strategies |

Visualizing Workflows with Graphviz

Introduction of the Tfa Protecting Group

Caption: Workflow for the selective Nε-trifluoroacetylation of lysine.

Cleavage of the Tfa Protecting Group

Caption: Cleavage of the Tfa protecting group from a lysine residue.

Orthogonal Synthesis of a Branched Peptide

Caption: Workflow for the synthesis of a branched peptide using Tfa-lysine.

References

- 1. peptide.com [peptide.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N6-Trifluoroacetyl-L-lysine | Semantic Scholar [semanticscholar.org]

- 6. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101503371A - Method for synthesizing trifluoroacetyl lysine - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

A Comprehensive Technical Guide to H-Lys(Tfa)-OH (Nε-Trifluoroacetyl-L-lysine)

CAS Number: 10009-20-8

This technical guide provides an in-depth overview of H-Lys(Tfa)-OH, also known as Nε-Trifluoroacetyl-L-lysine, a crucial amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, primary applications, and key experimental methodologies.

Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-lysine where the epsilon (ε) amino group of the side chain is protected by a trifluoroacetyl (Tfa) group. This modification is instrumental in synthetic chemistry, particularly in peptide synthesis, as it allows for selective chemical reactions at other sites of the molecule. The Tfa group's stability and unique removal conditions make it a valuable orthogonal protecting group.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 10009-20-8 | [3][4] |

| Molecular Formula | C₈H₁₃F₃N₂O₃ | [3][4][5] |

| Molecular Weight | 242.20 g/mol | [4][5][6] |

| IUPAC Name | (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | [4] |

| Melting Point | >215 °C (decomposes) | [7] |

| Boiling Point | 382.5 ± 42.0 °C (Predicted) | [3][5] |

| Density | 1.3 - 1.4 g/cm³ | [3][8] |

| pKa | 2.51 ± 0.24 (Predicted) | [5][8] |

| Solubility | Soluble in 2 M HCl (10 mg/mL, clear, colorless) | [3][7][8] |

| Appearance | Off-white to white solid/powder | [5][7][8] |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [5][7][8] |

Core Applications and Biological Activity

The unique structure of this compound lends it to several critical applications in research and development.

-

Peptide Synthesis : The primary application is in Solid-Phase Peptide Synthesis (SPPS). The Tfa group serves as an acid-stable, base-labile protecting group for the lysine side chain, orthogonal to the standard Fmoc (base-labile) and Boc (acid-labile) protecting groups used for the α-amine.[1][5] This allows for the selective deprotection and modification of the lysine side chain to create branched or cyclic peptides.[9]

-

Biochemical Research : It is used as a reagent to study protein interactions, protein modifications, and enzyme mechanisms.[2][10] The trifluoroacetylated lysine can be incorporated into peptides to probe the functional role of specific lysine residues.[1]

-

Drug Development : this compound serves as a building block in medicinal chemistry for designing novel therapeutics.[10][11] The trifluoroacetyl group can enhance the stability, solubility, and pharmacokinetic properties of peptide-based drugs.[2][10]

-

Enzyme Inhibition : Nε-Trifluoroacetyl-L-lysine is a known inhibitor of the enzyme L-lysine cyclodeaminase.[5][7][8][12] This enzyme is involved in the biosynthesis of piperidine alkaloids in certain microorganisms.

The logical relationship between the compound's structure and its applications is visualized below.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis.

Synthesis of this compound

A common method for synthesizing Nε-Trifluoroacetyl-L-lysine involves the selective acylation of the ε-amino group of L-lysine.

Materials:

-

L-lysine hydrochloride (L-Lys·HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl trifluoroacetate (CF₃COOEt)

-

Acetic acid

-

Ethanol

-

Acetone

-

Distilled water

Procedure:

-

Dissolve 20 mmol of L-lysine hydrochloride in distilled water.

-

Adjust the pH of the solution to 10.5 by the slow addition of a 1N aqueous sodium hydroxide solution with stirring. This deprotonates the ε-amino group, making it nucleophilic.

-

Cool the solution in an ice bath.

-

Slowly add 25 mmol of ethyl trifluoroacetate dropwise to the lysine solution with vigorous stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

-

Neutralize the reaction mixture by adding 0.1 mol of acetic acid. This will cause the product to precipitate.

-

Collect the white precipitate by filtration.

-

Wash the precipitate sequentially with cold ethanol and then acetone to remove unreacted starting materials and byproducts.

-

Dry the final product, this compound, under reduced pressure.[5]

The workflow for this synthesis is depicted in the following diagram.

Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Tfa group is orthogonal to the Fmoc and Boc protecting groups, making Fmoc-Lys(Tfa)-OH a valuable reagent for SPPS. The following protocol outlines the incorporation of a Fmoc-Lys(Tfa)-OH residue and the subsequent selective deprotection of the Tfa group.

Part 1: Incorporation of Fmoc-Lys(Tfa)-OH This protocol assumes a standard Fmoc-SPPS cycle on a resin support.

-

Resin Swelling : Swell the peptide-resin in N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the N-terminal Fmoc group from the growing peptide chain using 20% piperidine in DMF.

-

Washing : Wash the resin thoroughly with DMF to remove piperidine.

-

Coupling :

-

Prepare the coupling solution: Dissolve Fmoc-Lys(Tfa)-OH (3-5 equivalents), a coupling agent like HBTU (0.95 eq. to amino acid), and a base like DIPEA (2 eq. to coupling agent) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

-

Washing : Wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to remove excess reagents.

Part 2: Selective Deprotection of the Tfa Group The Tfa group can be removed on-resin without cleaving the peptide from the support or removing other acid-labile side-chain protecting groups (like Boc or Trt).

-

Reagent Preparation : Prepare a deprotection solution of aqueous piperidine (e.g., 20-50% piperidine in water) or another suitable base like 1 M piperidine in DMF.

-

Tfa Cleavage : Add the deprotection solution to the peptide-resin.

-

Reaction Time : Agitate the mixture at room temperature. The reaction time can vary significantly, from a few hours to 24 hours, and should be optimized for the specific sequence.[13]

-

Washing : Wash the resin extensively with DMF and DCM to remove the base and the cleaved trifluoroacetyl group.

-

Confirmation : The newly freed ε-amino group can now be used for further modification, such as branching.

The SPPS workflow involving Fmoc-Lys(Tfa)-OH is illustrated below.

Spectroscopic and Safety Data

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR are standard methods for structural confirmation. A published spectrum provides a reference for the chemical shifts of Nε-trifluoroacetyl-L-lysine.[3] Key expected signals in ¹H NMR would include the α-proton, and distinct methylene protons of the lysine side chain (β, γ, δ, ε), with the ε-CH₂ signal showing coupling to the NH of the trifluoroacetamide group.

-

Mass Spectrometry : The exact mass is 242.087830 Da.[3] In mass spectrometry, the molecule is expected to fragment via characteristic pathways for amino acids and amides. Common fragmentation would involve the loss of the carboxylic acid group (-45 Da), loss of water, and cleavage along the aliphatic side chain. The presence of fluorine provides a distinct isotopic signature.

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

Hazard Codes : Xi (Irritant).[3]

-

Personal Protective Equipment (PPE) : Use of safety glasses, gloves, and a lab coat is mandatory. A respirator (type N95 or P1) is recommended when handling the powder.[3]

-

Safety Phrases : S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).[3]

-

Storage : Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[5][8]

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nε-三氟乙酰基-L-赖氨酸 ≥96.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. whitman.edu [whitman.edu]

- 10. benchchem.com [benchchem.com]

- 11. scienceopen.com [scienceopen.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Lys(Tfa)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH), a crucial derivative of the amino acid lysine. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and application, and illustrates its utility in biochemical research and drug discovery.

Core Properties of this compound

This compound is a chemically modified version of L-lysine where the epsilon-amino group (ε-NH2) of the side chain is protected by a trifluoroacetyl (Tfa) group. This protection strategy is instrumental in peptide synthesis and other biochemical applications where selective reaction at the alpha-amino group (α-NH2) is required.

| Property | Value | Citation(s) |

| Chemical Formula | C8H13F3N2O3 | [1][2][3] |

| Molecular Weight | 242.20 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >98% | [2][3] |

| CAS Number | 10009-20-8 | [2][3][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis (SPPS) are outlined below.

Synthesis of this compound via Trifluoroacetylation of L-Lysine

The synthesis of this compound involves the selective trifluoroacetylation of the ε-amino group of L-lysine. This is typically achieved by reacting L-lysine with a trifluoroacetylating agent, such as ethyl trifluoroacetate, under alkaline conditions. The alkaline pH deprotonates the ε-amino group, rendering it nucleophilic and reactive towards the electrophilic trifluoroacetyl group, while the α-amino group remains protonated and thus less reactive.

Materials:

-

L-lysine hydrochloride

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl trifluoroacetate

-

Hydrochloric acid (HCl) for acidification

-

Ethanol

-

Water (cool)

Procedure:

-

Dissolve L-lysine hydrochloride in water.[4]

-

Adjust the pH of the solution to between 11 and 13 using an alkali solution, such as 1 M NaOH, to deprotonate the lysine.[4]

-

Control the temperature of the reaction mixture to between -15°C and 15°C.[4]

-

Begin the dropwise addition of ethyl trifluoroacetate to the reaction mixture.[4]

-

Continuously monitor the pH of the reaction and maintain it in the range of 9-14 by adding alkali solution as needed.[4]

-

After the acylation reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.[4]

-

Filter the resulting white precipitate and wash it with cool water and then ethanol.[1]

-

Dry the purified this compound product under reduced pressure.[1]

Use of Fmoc-Lys(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the α-amino group of lysine is typically protected with an Fmoc group (Fmoc-Lys(Tfa)-OH). The Tfa group on the side chain is stable to the basic conditions used for Fmoc removal (piperidine treatment) but can be removed with aqueous piperidine, allowing for selective deprotection and subsequent modification of the lysine side chain.

Materials:

-

Fmoc-Lys(Tfa)-OH

-

Appropriate resin for SPPS (e.g., Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane)

General SPPS Cycle for Incorporating Lys(Tfa):

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve Fmoc-Lys(Tfa)-OH and coupling reagents (e.g., HBTU and DIPEA) in DMF. Add this solution to the resin and shake for 45 minutes to couple the amino acid to the peptide chain. Wash the resin with DMF.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Side-Chain Deprotection (Optional): The Tfa group can be selectively removed from the lysine side chain by treating the resin-bound peptide with 2 M aqueous piperidine for 6-12 hours at room temperature.[7] This allows for on-resin modification of the lysine side chain.

-

Final Cleavage: Cleave the completed peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., 95% TFA).[8]

References

- 1. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. On the Production Of N ? -Trifluoroacetyl-L-Lysine | Semantic Scholar [semanticscholar.org]

- 4. CN101503371A - Method for synthesizing trifluoroacetyl lysine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 7. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Solubility and storage conditions for H-Lys(Tfa)-OH

An In-depth Technical Guide to the Solubility and Storage of H-Lys(Tfa)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and recommended storage conditions for N-ε-trifluoroacetyl-L-lysine (this compound), a commonly used protected amino acid in peptide synthesis and other biochemical applications. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the effective handling and use of this compound.

Introduction

This compound is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a trifluoroacetyl (Tfa) group. This protection strategy is valuable in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective modification of the α-amino group while the ε-amino group remains unreactive. The subsequent removal of the Tfa group can be achieved under specific basic conditions. Understanding the solubility and stability of this compound is critical for its proper use in experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | (2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

| Synonyms | N-epsilon-trifluoroacetyl-L-lysine, ε-TFA-lysine |

| CAS Number | 10009-20-8 |

| Molecular Formula | C₈H₁₃F₃N₂O₃ |

| Molecular Weight | 242.20 g/mol |

| Appearance | White to off-white powder or crystalline solid |

Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is crucial for the preparation of stock solutions and for its use in various reaction conditions. While comprehensive quantitative data is not widely published, the available information is summarized below.

| Solvent | Solubility | Observations |

| 2 M Hydrochloric Acid (HCl) | 10 mg/mL[1][2][3] | Clear, colorless solution[1][2][3] |

| Water (neutral pH) | Data not available | General tips suggest warming and sonication may aid dissolution[4]. |

| Dimethyl Sulfoxide (DMSO) | Data not available | The related compound Fmoc-Lys(Tfa)-OH is highly soluble in DMSO (200 mg/mL)[5], suggesting this compound may also have good solubility. |

| Dimethylformamide (DMF) | Data not available | The related compound Fmoc-Lys(Tfa)-OH is clearly soluble in DMF (1 mmole in 2 ml). |

| Methanol | Data not available | - |

| Ethanol | Data not available | - |

It is important to note that the trifluoroacetyl group can enhance solubility in various solvents[6]. For dissolving peptides and amino acid derivatives with low aqueous solubility, it is often recommended to first use a small amount of an organic solvent like DMSO or DMF, and then slowly dilute with the desired aqueous buffer[7][8][9][10].

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the kinetic and thermodynamic solubility of this compound in various solvents. This protocol is based on the widely used shake-flask method[11].

Materials:

-

This compound

-

Selected solvents (e.g., Water, DMSO, DMF, Ethanol, Phosphate Buffered Saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Saturated Solutions (Thermodynamic Solubility):

-

Add an excess amount of this compound to a known volume of the test solvent in a vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours)[11].

-

After incubation, visually inspect the vials to ensure excess solid is still present.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Preparation of Solutions from a Stock (Kinetic Solubility):

-

Quantification:

-

Carefully remove an aliquot of the supernatant from the centrifuged vials (for thermodynamic solubility) or the clear solution (for kinetic solubility).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A standard calibration curve should be prepared for accurate quantification[12][13].

-

-

Data Reporting:

-

Express the solubility in mg/mL or mmol/L.

-

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and purity. The following storage conditions are recommended by various suppliers.

Solid Form:

| Storage Condition | Duration |

| Lyophilized at -20°C, desiccated | Up to 36 months[14] |

| 2-8°C | Recommended by some suppliers[3][6] |

In Solution:

| Storage Condition | Duration | Recommendations |

| -20°C | Up to 1 month[14] | Aliquot to avoid multiple freeze-thaw cycles[14]. |

| -80°C | Up to 6 months | For longer-term storage of solutions. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis. The Tfa group on the lysine side chain is stable to the piperidine treatment used for Fmoc deprotection, providing orthogonality.

Below is a diagram illustrating the general workflow for the incorporation of this compound into a growing peptide chain during SPPS.

References

- 1. Ne-Trifluoroacetyl- L -lysine = 96.0 TLC 10009-20-8 [sigmaaldrich.com]

- 2. This compound | CAS#:10009-20-8 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. biocrick.com [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biocat.com [biocat.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. jpt.com [jpt.com]

- 10. biobasic.com [biobasic.com]

- 11. enamine.net [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adooq.com [adooq.com]

The Trifluoroacetyl Group: A Technical Guide to its Discovery and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoroacetyl (TFA) protecting group has been a significant tool in the arsenal of peptide chemists for decades. Introduced in the mid-20th century, its unique properties, including facile introduction and selective cleavage under specific conditions, have carved out a niche for it in both solution-phase and solid-phase peptide synthesis. This technical guide provides an in-depth exploration of the discovery and development of trifluoroacetyl protection in peptides, offering a historical perspective, detailed experimental protocols, quantitative data on its application, and a discussion of its strategic use in modern peptide chemistry. The guide also addresses the challenges and side reactions associated with the TFA group and outlines methods for their mitigation.

Discovery and Development

The journey of the trifluoroacetyl group in peptide synthesis began in 1952, when F. Weygand and his collaborators first introduced it as a protective moiety for the amino groups of amino acids.[1] This initial work laid the foundation for subsequent investigations into its utility. The early methods for trifluoroacetylation often employed trifluoroacetic anhydride, a highly reactive reagent.[2] While effective, its high reactivity could lead to undesirable side reactions, such as the cleavage of amide bonds and racemization of asymmetric centers.[2]

This led to the exploration of milder trifluoroacetylating agents. Ethyl trifluoroacetate emerged as a valuable alternative, allowing for the trifluoroacetylation of amino acids and peptides under neutral or weakly basic conditions.[3][4] This development expanded the applicability of the TFA group, particularly for sensitive peptide sequences.

A significant area of research has focused on the cleavage of the TFA group. While initially removed under relatively mild basic conditions like with piperidine or sodium hydroxide,[1] a notable advancement was the development of reductive cleavage methods. Weygand and Frauendorfer reported the use of sodium borohydride for the reductive elimination of the N-trifluoroacetyl group, offering an alternative deprotection strategy.[5] This method has been refined over the years, with modern protocols utilizing sodium borohydride in mixed solvent systems like THF and ethanol for efficient removal.

The advent of solid-phase peptide synthesis (SPPS) brought new challenges and discoveries related to the TFA group. A significant side reaction, unintentional trifluoroacetylation of the N-terminal amine, was identified.[6][7] Extensive studies revealed that this was often caused by the presence of trifluoroacetic acid used for the cleavage of other protecting groups, leading to the formation of trifluoroacetoxymethyl groups on the resin support, which could then transfer the trifluoroacetyl group to the peptide.[6][7] This understanding led to the development of strategies to minimize this side reaction, such as the use of more stable resin linkers.[6][7]

The trifluoroacetyl group has also found application in protecting the side chains of amino acids, such as the ε-amino group of lysine.[8] Its orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) makes it a valuable tool in complex peptide synthesis strategies.[9][10]

Properties and Applications of the Trifluoroacetyl Protecting Group

The trifluoroacetyl group offers a unique set of properties that make it suitable for specific applications in peptide synthesis:

-

Ease of Introduction: The TFA group can be readily introduced onto the N-terminus of amino acids and peptides using various reagents.

-

Stability: It is stable to the acidic conditions often used for the removal of Boc groups, making it orthogonal to this widely used protecting group.

-

Selective Cleavage: The TFA group can be removed under conditions that do not affect many other protecting groups, including mild base or reductive cleavage.

-

Orthogonality: The TFA group is orthogonal to acid-labile groups like Boc and hydrogenolysis-labile groups like Cbz, allowing for selective deprotection in complex synthetic schemes.[9][10]

These properties have led to its use in:

-

Solution-phase peptide synthesis.

-

Solid-phase peptide synthesis, both for N-terminal protection and side-chain protection.

-

Fragment condensation strategies.

-

Synthesis of complex peptides where multiple orthogonal protecting groups are required.

Quantitative Data

The following tables summarize key quantitative data related to the use of the trifluoroacetyl protecting group in peptide synthesis.

Table 1: Yields for N-Trifluoroacetylation of Amino Acids

| Trifluoroacetylating Reagent | Amino Acid/Peptide | Solvent System | Reaction Conditions | Yield (%) | Reference |

| Ethyl trifluoroacetate / Triethylamine | Amino Acid | Methanol | Room temperature, 3 hours | >99 | [3] |

| Trifluoroacetic anhydride | Aniline | Dimethyl sulfoxide | 10-40°C, 22 hours | 69 | [2] |

| Trifluoroacetic anhydride / Triphosgene | Aniline | Dichloromethane | 0-5°C to room temp, ~5 min | 95.2 | [11] |

| Ethyl trifluoroacetate / DBU | Resin-bound peptide | DMF | Room temperature, 60 min | >99 | [3] |

Table 2: Cleavage Efficiency of the Trifluoroacetyl Group

| Cleavage Reagent | Substrate | Solvent System | Reaction Conditions | Efficiency (%) | Reference |

| Sodium borohydride | Resin-bound Tfa-protected peptide | THF/Ethanol (1:1 v/v) | Room temperature, 30 min | 100 | [12] |

| 2 M Aqueous piperidine | Resin-bound Fmoc-Lys(Tfa)-OH | - | Room temperature, 6-12 hours | Complete (Confirmed by Kaiser test) | [8] |

| Potassium carbonate | N-trifluoroacetyl-protected aminoketone | Methanol/Water | - | - | [13] |

Table 3: Trifluoroacetylation as a Side Reaction in SPPS

| Resin Type | Conditions | Extent of Trifluoroacetylation per Cycle (%) | Method to Reduce to <0.02% per cycle | Reference |

| Resins with hydroxymethyl groups | Acid/base cycles | ~1-2 | Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin | [6][7] |

| Standard benzyl ester resins | After a few synthetic cycles | Comparable to above | Use of aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin | [6] |

Experimental Protocols

This section provides detailed methodologies for the introduction and removal of the trifluoroacetyl protecting group.

N-Trifluoroacetylation of Amino Acids in Solution Phase

Protocol 4.1.1: Using Ethyl Trifluoroacetate and Triethylamine [3]

-

Dissolve the amino acid in methanol.

-

Add triethylamine to the solution.

-

Slowly add ethyl trifluoroacetate to the stirring solution.

-

Continue stirring at room temperature for 3 hours.

-

The reaction typically yields >99% of the pure N-trifluoroacetylated amino acid after a simple work-up consisting of liquid-liquid extraction.

Protocol 4.1.2: Using Trifluoroacetic Anhydride [2]

Caution: Trifluoroacetic anhydride is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Dissolve the amino acid or amine in a suitable solvent such as dimethyl sulfoxide.

-

Cool the solution in an ice-water bath to 10-15°C.

-

Add trifluoroacetic anhydride portion-wise, maintaining the temperature below 40°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 22 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the crystalline solid by filtration, wash with water, and dry under vacuum.

N-Trifluoroacetylation of Peptides on Solid Phase

Protocol 4.2.1: On-Resin Trifluoroacetylation [3]

-

Swell the deprotected N-terminal amine of the resin-bound peptide in minimal N,N-dimethylformamide (DMF).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (12 equivalents).

-

Add ethyl trifluoroacetate (ETFA) (10 equivalents).

-

Agitate the reaction mixture for 60 minutes.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and again with DMF.

Cleavage of the N-Trifluoroacetyl Group

Protocol 4.3.1: Reductive Cleavage with Sodium Borohydride on Solid Phase [12]

-

Transfer the resin-bound, Tfa-protected peptide to a polypropylene synthesis vial.

-

Rinse the resin with three small volumes of anhydrous tetrahydrofuran (THF) to remove trace amounts of water.

-

Suspend the resin in a mixture of anhydrous ethanol and anhydrous THF (1:1 v/v).

-

Add sodium borohydride (10 equivalents).

-

Cap the vial and agitate vigorously. Note: The reaction generates hydrogen gas, and the vial may become pressurized. It is necessary to loosen the cap and allow the reaction to sit undisturbed for 30 minutes.

-

After 30 minutes, drain the solution from the synthesis vial and rinse the resin with methanol and DCM. This procedure affords 100% removal of the Tfa group within 30 minutes.

Protocol 4.3.2: Base-Mediated Cleavage on Solid Phase [8]

-

Treat the resin-bound peptide containing the Tfa-protected lysine with 2 M aqueous piperidine.

-

Allow the reaction to proceed at room temperature for 6-12 hours.

-

Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Solution-phase N-trifluoroacetylation workflow.

Caption: On-resin N-trifluoroacetylation workflow.

Caption: On-resin reductive cleavage of N-TFA group.

Conclusion

The trifluoroacetyl protecting group, since its introduction by Weygand, has proven to be a versatile and valuable tool in peptide synthesis. Its unique stability and cleavage properties, particularly its orthogonality to the widely used Boc protecting group, have secured its place in the peptide chemist's toolbox. While challenges such as unintentional trifluoroacetylation in SPPS have been encountered, a deeper understanding of the underlying mechanisms has led to effective mitigation strategies. The development of milder introduction and efficient cleavage protocols has further enhanced its utility. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the strategic and successful application of trifluoroacetyl protection in the synthesis of complex and novel peptides.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 4. EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid - Google Patents [patents.google.com]

- 5. [Reductive elimination of the N-trifluoroacetyl and N-trichloroacetyl group by sodium boron hydride and applications in peptide chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 11. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 12. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Incorporating Nε-Trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of Nε-trifluoroacetyl-L-lysine (H-Lys(Tfa)-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). This lysine derivative offers an orthogonal protection strategy, enabling selective deprotection of the ε-amino group on-resin for subsequent modifications such as labeling, branching, or cyclization.

The trifluoroacetyl (Tfa) group is labile to basic conditions, specifically aqueous piperidine, while remaining stable to the acidic conditions typically used for the final cleavage of the peptide from the resin in both Boc- and Fmoc-SPPS strategies. This unique characteristic makes Lys(Tfa) a valuable tool for the synthesis of complex peptides.

Data Presentation

The following tables summarize quantitative data related to the incorporation and deprotection of Lys(Tfa) in SPPS. Please note that specific yields and purities can be sequence-dependent.

| Parameter | Fmoc-SPPS | Boc-SPPS | Reference |

| Coupling Reagent | HBTU/HOBt, DIC/HOBt, PyBOP | DIC/HOBt, HBTU | [General SPPS Protocols] |

| Typical Coupling Time | 1-2 hours | 1-2 hours | [General SPPS Protocols] |

| Monitoring | Kaiser Test or TNBS Test | Kaiser Test or TNBS Test | [1] |

Table 1: Typical Coupling Conditions for Lys(Tfa) in SPPS.

| Parameter | Condition | Typical Yield/Efficiency | Reference |

| Reagent | 2 M aqueous piperidine | >95% deprotection | [2] |

| Time | 6-12 hours | Complete deprotection confirmed by Kaiser test | [2] |

| Temperature | Room Temperature | - | [2] |

| Potential Side Reaction | Racemization | Low at room temperature | [3] |

Table 2: On-Resin Deprotection of the Tfa Group.

| Peptide Modification | Purity | Overall Yield | Reference |

| Fluorescent Labeling (Rhodamine B) | High | Good | [2] |

| Peptide Branching | Sequence Dependent | Sequence Dependent | [General Orthogonal Strategies] |

| Peptide Cyclization | Sequence Dependent | Sequence Dependent | [General Orthogonal Strategies] |

Table 3: Purity and Yield of Peptides after On-Resin Modification at the Lys(Tfa) Position.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Lys(Tfa) using both Fmoc- and Boc-SPPS strategies, followed by the on-resin deprotection of the Tfa group and subsequent modification.

Protocol 1: Incorporation of Fmoc-Lys(Tfa)-OH in Fmoc-SPPS

This protocol describes the standard procedure for incorporating Fmoc-Lys(Tfa)-OH into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Lys(Tfa)-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA or NMM)

-

DMF (Peptide synthesis grade)

-

DCM (ACS grade)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine.[1]

-

-

Coupling of Fmoc-Lys(Tfa)-OH:

-

In a separate vessel, dissolve Fmoc-Lys(Tfa)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Incorporation of Boc-Lys(Tfa)-OH in Boc-SPPS

This protocol outlines the incorporation of Boc-Lys(Tfa)-OH in a Boc-SPPS workflow.

Materials:

-

Boc-protected peptide-resin

-

Boc-Lys(Tfa)-OH

-

Coupling reagents (e.g., DIC, HOBt)

-

DMF (Peptide synthesis grade)

-

DCM (ACS grade)

-

TFA (Trifluoroacetic acid)

-

Neutralization base (e.g., 10% DIPEA in DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (5 times).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice).

-

Wash the resin with DMF (5 times).

-

-

Coupling of Boc-Lys(Tfa)-OH:

-

In a separate vessel, dissolve Boc-Lys(Tfa)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the mixture and pre-activate for 5-10 minutes.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: On-Resin Deprotection of the Tfa Group

This protocol describes the selective removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing Lys(Tfa)

-

2 M aqueous piperidine solution

-

DMF (Peptide synthesis grade)

-

DCM (ACS grade)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Tfa Deprotection:

-

Washing:

-

Once the deprotection is complete, wash the resin thoroughly with water (to remove piperidine), followed by DMF (5 times) and DCM (3 times).

-

The resin is now ready for subsequent on-resin modification.

-

Protocol 4: Final Cleavage and Deprotection

This is a general protocol for cleaving the synthesized peptide from the resin and removing other side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the amino acid composition of the peptide.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the slurry at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualization

Caption: Workflow for SPPS incorporating Lys(Tfa) for on-resin modification.

Caption: Orthogonal deprotection strategy using Lys(Tfa) in SPPS.

References

Application Notes and Protocols for the Selective Deprotection of the Trifluoroacetyl (Tfa) Group from Lysine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective deprotection of the trifluoroacetyl (Tfa) protecting group from the ε-amino group of lysine residues in peptide synthesis. The Tfa group is a valuable tool in peptide chemistry due to its stability under acidic conditions, allowing for orthogonal protection strategies in combination with acid-labile groups like tert-butyloxycarbonyl (Boc). However, its removal requires basic conditions, and the choice of reagent and reaction parameters is crucial for achieving high yields and purity.

Introduction to Tfa Protection in Peptide Synthesis

The trifluoroacetyl (Tfa) group serves as a robust protecting group for the side chain of lysine. Its electron-withdrawing nature makes the amide bond resistant to cleavage by trifluoroacetic acid (TFA), which is commonly used for the removal of Boc groups from the N-terminus of peptides. This orthogonality is a key advantage in solid-phase peptide synthesis (SPPS) employing a Boc/Bzl protection strategy.

The removal of the Tfa group is typically achieved through nucleophilic attack by a base, leading to the cleavage of the trifluoroacetamide bond. The selection of the appropriate base and reaction conditions is critical to ensure complete deprotection without causing unwanted side reactions, such as racemization or modification of other sensitive amino acid residues.

Orthogonality in Peptide Synthesis Strategies

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides. The Tfa group's stability profile makes it a versatile choice in different synthetic schemes.

Figure 1: Orthogonality of the Tfa protecting group in Boc and Fmoc peptide synthesis strategies.

In the Boc/Bzl strategy , the Tfa group is fully orthogonal as it remains intact during the repetitive acidolytic cleavage of the Nα-Boc group. It can then be selectively removed at a later stage using basic conditions.

In the Fmoc/tBu strategy , the Tfa group is considered semi-orthogonal. While the Nα-Fmoc group is also removed by a base (typically piperidine), the conditions required for Tfa deprotection are generally harsher (e.g., higher concentration, longer reaction time, or different base), allowing for a degree of selective removal. Careful optimization is necessary to avoid premature loss of the Tfa group during Fmoc deprotection cycles.

Conditions for Selective Deprotection of Tfa from Lysine

Several basic reagents can be employed for the removal of the Tfa group. The choice of reagent and conditions depends on the specific peptide sequence, the solid support, and the presence of other protecting groups.

Summary of Deprotection Conditions

| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |

| Aqueous Piperidine | 1-2 M | Water | Room Temperature | 6-24 h | Commonly used and effective method. Reaction progress can be monitored by the Kaiser test.[1] |

| Ammonia Solution | - | Methanol/Water | Room Temperature | - | A milder alternative, but detailed quantitative data on efficiency is less available.[2] |

| Sodium Carbonate | 5% (aq) | Water/Organic co-solvent | Room Temperature | - | Primarily used for pH adjustment, but can contribute to Tfa cleavage. |

| Hydroxylamine | - | NMP/DCM | Room Temperature | - | Mentioned as a reagent for Dde removal, its efficacy for Tfa needs specific investigation. |

Experimental Protocols

The following protocols provide detailed methodologies for the selective deprotection of the Tfa group from lysine on a solid support.

Protocol 1: Deprotection using Aqueous Piperidine

This is a widely used and robust method for the on-resin deprotection of the Lys(Tfa) side chain.

Materials:

-

Peptide-resin containing a Lys(Tfa) residue

-

2 M Aqueous Piperidine solution

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Solvent Wash: Drain the DMF and wash the resin thoroughly with DCM (3 x resin volume).

-

Deprotection: Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the resin suspension at room temperature for 6 to 12 hours.[1]

-

Monitoring: To monitor the reaction progress, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A positive Kaiser test (blue beads) indicates the presence of free primary amines and thus successful deprotection.[1]

-

Washing: Once the deprotection is complete (as indicated by a strong positive Kaiser test), drain the piperidine solution and wash the resin extensively with DMF (5 x resin volume) followed by DCM (5 x resin volume) to remove all traces of piperidine.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next coupling step or cleavage from the support.

Figure 2: Workflow for the selective deprotection of Lys(Tfa) using aqueous piperidine.

Protocol 2: Deprotection using Ammonia/Methanol Solution (General Guidance)

This method offers a potentially milder alternative to piperidine, although reaction times may vary and require optimization.

Materials:

-

Peptide-resin containing a Lys(Tfa) residue

-

Ammonia solution in Methanol/Water

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Solvent Wash: Drain the DMF and wash the resin with Methanol (3 x resin volume).

-

Deprotection: Prepare a solution of ammonia in a mixture of methanol and water. The exact concentration and ratio may need to be optimized for the specific peptide. Add this solution to the resin.

-

Reaction: Agitate the resin suspension at room temperature. The reaction time will need to be determined empirically.

-

Monitoring: Periodically take a small sample of resin for Kaiser testing to monitor the progress of the deprotection.

-

Washing: Upon completion, drain the deprotection solution and wash the resin thoroughly with methanol, DMF, and finally DCM.

-

Drying: Dry the resin for subsequent steps.

Potential Side Reactions and Considerations

-

Racemization: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can potentially lead to racemization of amino acid residues. It is generally recommended to perform the deprotection at room temperature or below to minimize this risk.

-

Incomplete Deprotection: Insufficient reaction time or reagent concentration can lead to incomplete removal of the Tfa group, resulting in a heterogeneous peptide mixture. Thorough monitoring with the Kaiser test is essential.

-